molecular formula C18H22O3 B123496 (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 1476-78-4

(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No.: B123496
CAS No.: 1476-78-4
M. Wt: 286.4 g/mol
InChI Key: HTORTGVWUGQTHQ-WUAUYOTNSA-N
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Description

This compound is a type of endogenous steroid that is converted intracellularly into active androgens and/or estrogens . It is also known as Prasterone .


Molecular Structure Analysis

The crystal structure of this compound has been studied in the context of human Estrogen Receptor Alpha Ligand-Binding Domain .

Scientific Research Applications

Inhibitors of Androgen Biosynthesis

Androsterone derivatives, including (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, have been studied for their role as inhibitors of androgen biosynthesis. These compounds possess the typical steroid shape and have been rationalized for biological results obtained with androsterone derivatives (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Cardiac Glycosides

The compound is a cardiac glycoside isolated from the root bark of Periploca sepium Bunge, a Chinese traditional herbal medicine. Its crystal structure has been analyzed, revealing various conformations and hydrogen bonds, which are crucial for its biological activity (Zhang, Bao, Wu, Yu, & Li, 2012).

Influence on Metabolic Activation

Studies have explored the influence of dihydrodiol conformation on the metabolic activation of cyclopenta[a]phenanthrenes. These studies help in understanding the biological activity or inactivity of various methyl isomers of cyclopenta[a]phenanthrenes, including this compound (Boyd, Ioannides, & Coombs, 1995).

Structural Analysis in Drug Design

Structural analysis of this compound and related steroids has been instrumental in the design and synthesis of new drugs. The understanding of their crystal structure and molecular interactions plays a crucial role in drug development processes (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

Antimicrobial and Anticancer Activities

The compound's derivatives have been studied for their antimicrobial and anticancer activities. Research on triorganotin(IV) derivatives of sodium deoxycholate, which include similar structural components, revealed significant antibacterial, antifungal, and anticancer properties, highlighting its potential in therapeutic applications (Shaheen, Ali, Rosario, & Shah, 2014).

Mechanism of Action

The compound is known to be converted intracellularly into active androgens and/or estrogens . This suggests that it may have a role in hormonal regulation, although the specific mechanism of action is not detailed.

Properties

CAS No.

1476-78-4

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

(6S,8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16+,18+/m1/s1

InChI Key

HTORTGVWUGQTHQ-WUAUYOTNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=C3C=CC(=C4)O)O

SMILES

CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O

Synonyms

(6α)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one;  3,6α-Dihydroxyestra-1,3,5(10)-trien-17-one;  6α-Hydroxyestrone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 2
(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 3
(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 4
(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 5
(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 6
(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

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